1-(4-Bromophenyl)-2-methylcyclopentan-1-ol
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Overview
Description
1-(4-Bromophenyl)-2-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a bromophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-methylcyclopentan-1-ol typically involves the reaction of 4-bromobenzyl bromide with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydride or potassium tert-butoxide
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of 1-(4-bromophenyl)-2-methylcyclopentanone.
Reduction: Formation of 1-(4-bromophenyl)-2-methylcyclopentane.
Substitution: Formation of 1-(4-bromophenyl)-2-methylcyclopentan-1-yl halides or nitrates.
Scientific Research Applications
1-(4-Bromophenyl)-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromophenylacetone
- 4-Bromophenylmethanol
Uniqueness
1-(4-Bromophenyl)-2-methylcyclopentan-1-ol is unique due to its cyclopentane ring structure, which imparts distinct chemical and physical properties compared to other bromophenyl derivatives. This uniqueness makes it valuable for specific applications where such structural features are advantageous.
Properties
Molecular Formula |
C12H15BrO |
---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C12H15BrO/c1-9-3-2-8-12(9,14)10-4-6-11(13)7-5-10/h4-7,9,14H,2-3,8H2,1H3 |
InChI Key |
BCZOFJSXTFEZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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